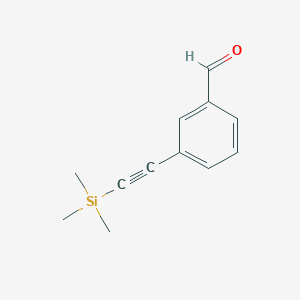

3-(Trimethylsilyl)ethynylbenzaldehyde

Description

The exact mass of the compound 3-(Trimethylsilyl)ethynylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trimethylsilyl)ethynylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilyl)ethynylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZYBRHQVJTPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377989 | |

| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77123-55-8 | |

| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77123-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trimethylsilyl)ethynylbenzaldehyde chemical properties

An In-Depth Technical Guide to 3-(Trimethylsilyl)ethynylbenzaldehyde: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 3-(Trimethylsilyl)ethynylbenzaldehyde (CAS No. 77123-55-8) emerges as a preeminent example of such a scaffold, offering a unique convergence of reactive functionalities within a single, versatile molecule.[1][2] It features an aromatic aldehyde, a functional group central to countless transformations, and a terminal alkyne protected by a trimethylsilyl (TMS) group. This TMS group is not merely a passive entity; it is a crucial control element that prevents the acidic alkyne proton from engaging in undesirable side reactions, such as homocoupling, thereby enabling highly selective and sequential chemical modifications.[3][4]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 3-(trimethylsilyl)ethynylbenzaldehyde. It is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful synthetic intermediate for the creation of novel pharmaceuticals, functional materials, and other high-value organic compounds. We will delve into the causality behind its reactivity, provide validated experimental protocols, and illustrate its synthetic potential.

Core Physicochemical Properties

3-(Trimethylsilyl)ethynylbenzaldehyde is a combustible liquid that requires careful handling and storage under refrigerated and inert conditions to maintain its integrity. Its bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic-after-deprotection alkyne—dictates its broad synthetic utility.

Table 1: Physicochemical Data for 3-(Trimethylsilyl)ethynylbenzaldehyde

| Property | Value | Reference |

| CAS Number | 77123-55-8 | [5] |

| Molecular Formula | C₁₂H₁₄OSi | [6] |

| Molecular Weight | 202.32 g/mol | [2] |

| Appearance | Liquid | |

| Density | 0.962 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.547 | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | UPZYBRHQVJTPBO-UHFFFAOYSA-N | [6] |

Synthesis: A Validated Protocol via Sonogashira Coupling

The most direct and widely employed method for synthesizing 3-(trimethylsilyl)ethynylbenzaldehyde is the Sonogashira cross-coupling reaction.[3][7] This powerful carbon-carbon bond-forming reaction couples a vinyl or aryl halide with a terminal alkyne. In this specific case, 3-bromobenzaldehyde is coupled with ethynyltrimethylsilane.

Causality of the Experimental Design: The reaction mechanism hinges on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst.[7][8] The palladium complex undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. An amine base, typically triethylamine or piperidine, is essential to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[9][10]

Caption: Synthesis workflow for 3-(trimethylsilyl)ethynylbenzaldehyde.

Experimental Protocol: Synthesis

-

Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 3-bromobenzaldehyde (1.0 eq), copper(I) iodide (0.02 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine) is added via cannula. The mixture is stirred to ensure dissolution. Ethynyltrimethylsilane (1.2 eq) is then added dropwise via syringe.

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (40-50°C) and monitored by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(trimethylsilyl)ethynylbenzaldehyde as a liquid.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of 3-(trimethylsilyl)ethynylbenzaldehyde lies in the orthogonal reactivity of its two primary functional groups. The aldehyde can be manipulated while the TMS-protected alkyne remains inert, or the TMS group can be selectively cleaved to unmask a terminal alkyne for subsequent coupling reactions.

Deprotection: Unveiling the Terminal Alkyne

The silicon-carbon bond of the TMS group is intentionally labile under specific, mild conditions, making it an excellent protecting group.[4][11][12] Cleavage is most commonly achieved using either a mild base or a fluoride ion source.

Causality of Deprotection:

-

Base-Catalyzed Cleavage: In a protic solvent like methanol, a mild base such as potassium carbonate can catalyze the cleavage of the Si-C bond, generating the terminal alkyne (3-ethynylbenzaldehyde) and a volatile silyl ether byproduct.[11]

-

Fluoride-Mediated Cleavage: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) have an exceptionally high affinity for silicon, forming a strong Si-F bond and readily displacing the acetylide. This method is highly efficient and often proceeds rapidly at room temperature.[12]

Experimental Protocol: TMS Deprotection

-

Setup: Dissolve 3-(trimethylsilyl)ethynylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Neutralize the reaction with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-ethynylbenzaldehyde, which is often a solid and can be used directly in the next step.[13]

Sonogashira Coupling of the Deprotected Alkyne

With the terminal alkyne revealed, the molecule is primed for further elaboration via a second Sonogashira coupling. This strategy allows for the controlled, stepwise construction of complex, conjugated systems.

Experimental Protocol: Subsequent Sonogashira Coupling

-

Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the crude 3-ethynylbenzaldehyde (1.0 eq) from the deprotection step, the desired aryl or vinyl halide (1.0 eq), CuI (0.05 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add anhydrous, degassed THF and an amine base such as diisopropylethylamine (DIPEA) or piperidine.

-

Reaction Execution: Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Workup and Purification: Follow the workup and purification procedure outlined in the synthesis protocol above to isolate the final, extended π-system.

Caption: Key reactivity pathways of 3-(trimethylsilyl)ethynylbenzaldehyde.

Applications in Research and Drug Development

The structural motifs accessible from 3-(trimethylsilyl)ethynylbenzaldehyde are highly relevant in both medicinal chemistry and materials science.

-

Drug Discovery: The rigid alkyne linker is a valuable tool for positioning pharmacophores in a defined three-dimensional space, aiding in structure-activity relationship (SAR) studies. The resulting diarylacetylene cores are present in a variety of biologically active molecules, including receptor agonists and antagonists.

-

Materials Science: The ability to construct well-defined, extended conjugated systems makes this building block ideal for synthesizing organic materials with tailored optoelectronic properties. For example, related structures have been incorporated into BODIPY copolymers, which have been investigated as photosensitizers for photocatalytic hydrogen evolution, demonstrating their potential in renewable energy applications.[5]

Safety and Handling

3-(Trimethylsilyl)ethynylbenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[1]

References

-

3-Ethynylbenzaldehyde. CAS Common Chemistry. [Link]

-

3-(trimethylsilyl)ethynylbenzaldehyde (C12H14OSi). PubChemLite. [Link]

-

3-Ethynylbenzaldehyde | C9H6O | CID 2771644. PubChem, National Center for Biotechnology Information. [Link]

-

4-[(Trimethylsilyl)ethynyl]benzaldehyde. Cenmed Enterprises. [Link]

- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry.

-

Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

-

Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health (NIH). [Link]

Sources

- 1. 3-(TRIMETHYLSILYL)ETHYNYLBENZALDEHYDE CAS#: 77123-55-8 [chemicalbook.com]

- 2. 3-(三甲基硅基)乙炔基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Trimethylsilyl)ethynylbenzaldehyd 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 3-(trimethylsilyl)ethynylbenzaldehyde (C12H14OSi) [pubchemlite.lcsb.uni.lu]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. jk-sci.com [jk-sci.com]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Ethynylbenzaldehyde , 97% , 77123-56-9 - CookeChem [cookechem.com]

3-(Trimethylsilyl)ethynylbenzaldehyde CAS number 77123-55-8

An In-depth Technical Guide to 3-(Trimethylsilyl)ethynylbenzaldehyde (CAS: 77123-55-8)

Abstract: This technical guide provides a comprehensive overview of 3-(trimethylsilyl)ethynylbenzaldehyde, a versatile bifunctional building block in modern organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document delves into its chemical properties, synthesis via Sonogashira coupling, purification, and critical applications, with a particular focus on the strategic use of the trimethylsilyl (TMS) protected alkyne. The causality behind experimental choices and protocols is explained to provide actionable insights for laboratory applications.

Core Compound Profile and Physicochemical Properties

3-(Trimethylsilyl)ethynylbenzaldehyde is a key intermediate possessing two distinct reactive sites: an aromatic aldehyde and a TMS-protected terminal alkyne. This unique combination allows for sequential and orthogonal chemical modifications, making it a valuable reagent in the synthesis of complex organic molecules, functional materials, and pharmaceutical scaffolds.

Chemical Identifiers:

-

Molecular Weight: 202.32 g/mol [1]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Liquid | [1][4] |

| Assay | ≥95% | [1][4] |

| Density | 0.962 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.547 | [1][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][4] |

| Storage Temperature | 2-8°C | [1][2][4] |

Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for synthesizing 3-(trimethylsilyl)ethynylbenzaldehyde is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne (ethynyltrimethylsilane) with an aryl halide (3-bromobenzaldehyde) using a dual-catalyst system.[5][6][7]

The Underlying Mechanism

Understanding the Sonogashira coupling mechanism is crucial for optimizing reaction conditions and troubleshooting. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromobenzaldehyde), forming a Pd(II) intermediate.

-

Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final product, 3-(trimethylsilyl)ethynylbenzaldehyde, and regenerate the Pd(0) catalyst.[8]

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (ethynyltrimethylsilane).

-

Deprotonation: An amine base facilitates the deprotonation of the alkyne, forming the key copper(I) acetylide intermediate.[8] This species is then ready for the transmetalation step in the palladium cycle.

-

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions.[7] While copper-free versions exist to prevent alkyne homocoupling (Glaser coupling), the classic copper co-catalyzed method remains highly effective for this transformation.[5][9]

Sources

- 1. 3-(Trimethylsilyl)ethynylbenzaldehyde 95 77123-55-8 [sigmaaldrich.com]

- 2. 3-(Trimethylsilyl)ethynylbenzaldehyde | 77123-55-8 - BuyersGuideChem [buyersguidechem.com]

- 3. PubChemLite - 3-(trimethylsilyl)ethynylbenzaldehyde (C12H14OSi) [pubchemlite.lcsb.uni.lu]

- 4. 3-(Trimethylsilyl)ethynylbenzaldehyde 95 77123-55-8 [sigmaaldrich.com]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Synthesis of 3-(Trimethylsilyl)ethynylbenzaldehyde: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of the synthesis of 3-(trimethylsilyl)ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the robust and versatile Sonogashira cross-coupling reaction. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization, tailored for researchers and professionals in drug development.

Strategic Importance and Synthetic Overview

3-(Trimethylsilyl)ethynylbenzaldehyde serves as a key intermediate in the synthesis of complex organic molecules. The presence of three distinct functional groups—the aldehyde, the trimethylsilyl-protected alkyne, and the meta-substituted benzene ring—offers a rich platform for molecular elaboration. The aldehyde can undergo a variety of transformations, such as reductive amination, Wittig reactions, and aldol condensations. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be readily deprotected to participate in further coupling reactions, click chemistry, or the formation of metal acetylides.

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of 3-bromobenzaldehyde with ethynyltrimethylsilane. This reaction forms a carbon-carbon bond between an sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of the aryl halide.[1]

The Sonogashira Coupling: A Mechanistic Deep Dive

The Sonogashira reaction is a powerful cross-coupling reaction catalyzed by a palladium complex and a copper(I) co-catalyst.[1] Understanding the catalytic cycles is paramount for optimizing reaction conditions and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (3-bromobenzaldehyde) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (ethynyltrimethylsilane).

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide. This species is the key nucleophile that participates in the palladium cycle.[1]

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high yields.

Experimental Protocol

This protocol is a comprehensive guide for the synthesis of 3-(trimethylsilyl)ethynylbenzaldehyde. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 |

| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22 | 1.47 g (2.1 mL) | 15.0 |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 140 mg | 0.2 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 38 mg | 0.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 20 mL | - |

| Toluene | C₇H₈ | 92.14 | 40 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (40 mL) and triethylamine (20 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (2.1 mL, 15.0 mmol) dropwise to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M hydrochloric acid (2 x 50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: A glass column is packed with silica gel in a slurry of hexane.

-

Eluent System: A gradient elution is typically employed, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A common starting eluent is 98:2 hexane:ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify the pure product.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 3-(trimethylsilyl)ethynylbenzaldehyde as a pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons (a singlet around 0.25 ppm), the aromatic protons, and the aldehydic proton (a singlet around 10.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the trimethylsilyl carbons, the acetylenic carbons, the aromatic carbons, and the carbonyl carbon of the aldehyde.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde around 1700 cm⁻¹ and a characteristic absorption for the C≡C triple bond around 2150 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (202.32 g/mol ).

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Copper(I) Iodide: Copper salts can be irritating to the skin and eyes.

-

Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.

-

Solvents: Toluene and other organic solvents are flammable and should be used with appropriate precautions.

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, and maintaining an inert atmosphere is crucial for its success and to prevent the formation of undesired side products.

Conclusion

The synthesis of 3-(trimethylsilyl)ethynylbenzaldehyde via the Sonogashira coupling is a reliable and efficient method for producing this versatile building block. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and meticulous purification are essential for obtaining a high-purity product. This guide provides the necessary technical details to enable researchers in drug discovery and development to successfully synthesize and utilize this important chemical intermediate.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-(Trimethylsilyl)ethynylbenzaldehyde.

Sonogashira Catalytic Cycles

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

References

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

-

Sonogashira Coupling. NROChemistry. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. SciELO. [Link]

Sources

An In-Depth Technical Guide to 3-(Trimethylsilyl)ethynylbenzaldehyde: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trimethylsilyl)ethynylbenzaldehyde, a versatile bifunctional building block in organic synthesis. The molecule incorporates a synthetically accessible aldehyde and a protected terminal alkyne, offering a platform for sequential and diverse chemical transformations. This document details the compound's fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via Sonogashira cross-coupling, and explores its subsequent reactivity. The trimethylsilyl (TMS) protecting group on the ethynyl moiety allows for selective reactions at the aldehyde, while its facile removal unmasks a terminal alkyne for further functionalization, such as click chemistry, polymerization, or additional coupling reactions. This guide is intended to serve as a foundational resource for researchers leveraging this compound in the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates.

Compound Identification and Properties

3-(Trimethylsilyl)ethynylbenzaldehyde is a liquid at room temperature, distinguished by its aromatic core functionalized with both an aldehyde and a TMS-protected alkyne at the meta position. This strategic arrangement prevents direct electronic conjugation between the two functional groups, allowing for more predictable, independent reactivity.

Chemical Structure and Formula

-

SMILES : C(C)C#Cc1cccc(C=O)c1[1]

-

InChI Key : UPZYBRHQVJTPBO-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physical and safety properties is presented in Table 1. This data is essential for proper handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Liquid | |

| Density | 0.962 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.547 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| Purity (Commercial) | Typically ≥95% | |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |

| Signal Word | Warning |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and trimethylsilyl protons.

-

δ ~10.0 ppm (s, 1H) : The aldehyde proton (–CHO) will appear as a sharp singlet far downfield due to the strong deshielding effect of the carbonyl group.

-

δ ~7.5-8.0 ppm (m, 4H) : The four protons on the benzene ring will appear as a complex multiplet. The protons ortho to the aldehyde and ethynyl groups will be the most deshielded.

-

δ ~0.25 ppm (s, 9H) : The nine equivalent protons of the trimethylsilyl (–Si(CH₃)₃) group will appear as a sharp, strong singlet at a characteristic upfield chemical shift.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides key information about the carbon skeleton.

-

δ ~192 ppm : The aldehyde carbonyl carbon (C=O).

-

δ ~128-138 ppm : Aromatic carbons. The carbon bearing the aldehyde (ipso-carbon) will be in this region.

-

δ ~104 ppm : Acetylenic carbon attached to the benzene ring (Ar–C ≡C–).

-

δ ~95 ppm : Acetylenic carbon attached to the silicon atom (–C≡C –Si).

-

δ ~0 ppm : The three equivalent methyl carbons of the TMS group (–Si(C H₃)₃).

Key Infrared (IR) Spectroscopy Bands

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

-

~2960 cm⁻¹ : C-H stretch from the TMS group.

-

~2160 cm⁻¹ : C≡C stretch (alkyne). The silyl substitution lowers the frequency compared to a terminal alkyne.

-

~1705 cm⁻¹ : Strong C=O stretch from the aromatic aldehyde.

-

~1250 cm⁻¹ : Characteristic Si-C stretch from the TMS group.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing 3-(trimethylsilyl)ethynylbenzaldehyde is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between the sp-hybridized carbon of trimethylsilylacetylene and the sp²-hybridized carbon of an aryl halide.

Rationale and Mechanism

The Sonogashira reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : Oxidative addition of the aryl halide (3-bromobenzaldehyde) to a Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

-

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base (e.g., diethylamine) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.

The choice of a bromide as the aryl halide offers a good balance between reactivity and cost, while iodide can be used for faster reaction times.

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 3-(Trimethylsilyl)ethynylbenzaldehyde

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 3-(trimethylsilyl)ethynylbenzaldehyde. As direct experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust, predictive interpretation for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Synthetic Utility

3-(Trimethylsilyl)ethynylbenzaldehyde is a bifunctional organic molecule of significant interest in synthetic chemistry. It incorporates three key functional groups: a benzaldehyde moiety, a carbon-carbon triple bond (alkyne), and a trimethylsilyl protecting group. This combination makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a handle for a variety of transformations, such as reductive aminations, Wittig reactions, and oxidations, while the silyl-protected alkyne allows for controlled introduction of the ethynyl group in cross-coupling reactions, such as the Sonogashira coupling.

A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide aims to provide that understanding through a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR Spectral Analysis: Unraveling the Proton Environments

The proton NMR spectrum of 3-(trimethylsilyl)ethynylbenzaldehyde is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the trimethylsilyl group. Our analysis is informed by the known spectrum of its deprotected analog, 3-ethynylbenzaldehyde, and the established effects of trimethylsilyl substitution on ethynyl moieties.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic-H | ~10.0 | Singlet (s) | - | 1H |

| Aromatic-H (H-2) | ~8.0 | Singlet (s) or Triplet (t) | J ≈ 1.5 | 1H |

| Aromatic-H (H-6) | ~7.9 | Doublet of Doublets (dd) | J ≈ 7.7, 1.5 | 1H |

| Aromatic-H (H-4) | ~7.8 | Doublet of Triplets (dt) | J ≈ 7.8, 1.5 | 1H |

| Aromatic-H (H-5) | ~7.6 | Triplet (t) | J ≈ 7.7 | 1H |

| Trimethylsilyl-H | ~0.25 | Singlet (s) | - | 9H |

Causality Behind Peak Assignments:

-

Aldehydic Proton (~10.0 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing nature of the oxygen atom and the anisotropic effect of the C=O bond. This results in a characteristic downfield singlet.

-

Aromatic Protons (7.6 - 8.0 ppm): The protons on the benzene ring will appear in the typical aromatic region. The substitution pattern breaks the symmetry of the ring, leading to four distinct signals. The electron-withdrawing aldehyde group and the ethynyl group will influence the precise chemical shifts. Based on the ¹H NMR of 3-ethynylbenzaldehyde, the proton at the 2-position (H-2), being ortho to the aldehyde, is expected to be the most downfield of the ring protons. The characteristic splitting patterns (meta and ortho couplings) will allow for the assignment of the remaining protons.

-

Trimethylsilyl Protons (~0.25 ppm): The nine equivalent protons of the three methyl groups on the silicon atom will appear as a sharp singlet significantly upfield. The electropositive nature of silicon leads to a strong shielding effect on these protons.

¹³C NMR Spectral Analysis: A Look at the Carbon Skeleton

The ¹³C NMR spectrum will provide a clear picture of the carbon framework of 3-(trimethylsilyl)ethynylbenzaldehyde. Each unique carbon atom will give rise to a distinct signal. The analysis is based on the known spectral data of benzaldehyde, silylalkynes, and substituted benzenes.[1]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~192 |

| Aromatic C-1 | ~137 |

| Aromatic C-3 | ~124 |

| Aromatic C-5 | ~130 |

| Aromatic C-6 | ~132 |

| Aromatic C-2 | ~134 |

| Aromatic C-4 | ~136 |

| Acetylenic C≡C-Si | ~104 |

| Acetylenic C≡C-Ar | ~95 |

| Si(CH₃)₃ | ~0 |

Expert Insights into Carbon Chemical Shifts:

-

Carbonyl Carbon (~192 ppm): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and will appear at the far downfield end of the spectrum, a characteristic feature of aldehydes.[1]

-

Aromatic Carbons (124 - 137 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the aldehyde group (C-1) and the carbon bearing the trimethylsilylethynyl group (C-3) will be readily identifiable. The other ring carbons' shifts are influenced by the electronic effects of these two substituents.

-

Acetylenic Carbons (~95 and ~104 ppm): The two sp-hybridized carbons of the alkyne will appear in the characteristic region for acetylenic carbons. The carbon attached to the silicon atom is typically found slightly more downfield than the carbon attached to the aromatic ring.

-

Trimethylsilyl Carbons (~0 ppm): The three equivalent methyl carbons of the trimethylsilyl group will appear as a single peak near 0 ppm, close to the reference standard, tetramethylsilane (TMS).

Infrared (IR) Spectral Analysis: Vibrational Fingerprints

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehydic C-H Stretch | ~2830 and ~2730 | Weak (Fermi resonance) |

| C≡C Stretch (silylated) | ~2160 | Medium to Strong |

| C=O Stretch (conjugated) | ~1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| Si-CH₃ Bending | ~1250 and ~840 | Strong |

Interpretation of Key Vibrational Modes:

-

Aldehydic C-H Stretch (~2830 and ~2730 cm⁻¹): The presence of two weak bands in this region is a hallmark of the aldehyde functional group, arising from Fermi resonance between the C-H stretching fundamental and an overtone of a C-H bending vibration.

-

C≡C Stretch (~2160 cm⁻¹): The carbon-carbon triple bond stretch in a trimethylsilyl-protected alkyne is typically observed around 2160 cm⁻¹. The presence of the silicon atom often leads to a more intense absorption compared to a terminal alkyne.

-

C=O Stretch (~1705 cm⁻¹): The carbonyl stretch of an aromatic aldehyde is found at a lower frequency than that of a saturated aldehyde due to conjugation with the benzene ring. This delocalization of electron density weakens the C=O bond, lowering its vibrational frequency.

-

Si-CH₃ Bending (~1250 and ~840 cm⁻¹): Strong absorptions corresponding to the symmetric and asymmetric bending vibrations of the Si-CH₃ groups are expected and are highly characteristic of the trimethylsilyl moiety.

Experimental Protocols: A Self-Validating System

To obtain high-quality spectral data, the following protocols are recommended. These methodologies are designed to be self-validating, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(trimethylsilyl)ethynylbenzaldehyde.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton and carbon signals do not typically interfere with the signals of the analyte.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, broadband proton decoupling should be employed to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, a small drop of the neat liquid sample can be placed directly on the ATR crystal.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Visualizations: Mapping the Molecular Structure and Logic

Caption: Molecular structure of 3-(trimethylsilyl)ethynylbenzaldehyde.

Caption: Experimental workflow for NMR and IR spectral analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR and IR spectral data for 3-(trimethylsilyl)ethynylbenzaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and well-reasoned interpretation of its key spectral features. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this important synthetic building block, thereby facilitating its application in the advancement of chemical synthesis.

References

-

NIST Chemistry WebBook. (n.d.). Benzaldehyde. Retrieved January 21, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-bis[(Trimethylsilyl)ethynyl]benzene. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved January 21, 2026, from [Link]

Sources

solubility and stability of 3-(Trimethylsilyl)ethynylbenzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 3-(Trimethylsilyl)ethynylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the (TMEB), a versatile bifunctional building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document synthesizes physicochemical data, stability profiles under various conditions, and practical handling protocols. We delve into the causal mechanisms behind its reactivity, offering field-proven insights to ensure successful experimental design and execution. The guide includes detailed methodologies for solubility assessment and chemical manipulation, supported by diagrams and data tables to facilitate understanding and application.

Core Physicochemical & Structural Characteristics

3-(Trimethylsilyl)ethynylbenzaldehyde is a liquid organic compound featuring a central benzene ring substituted with an aldehyde group and a trimethylsilyl (TMS)-protected ethynyl group at the meta position. This unique architecture makes it a valuable intermediate, allowing for orthogonal chemical modifications. The TMS group serves as a robust yet readily cleavable protecting group for the terminal alkyne, while the aldehyde provides a reactive handle for a multitude of transformations such as reductive aminations, oxidations, and olefination reactions.[1][2]

The physical properties of TMEB are summarized in the table below, derived from supplier technical data sheets.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 77123-55-8 | [3] |

| Molecular Formula | C₁₂H₁₄OSi | [5] |

| Molecular Weight | 202.32 g/mol | |

| Appearance | Liquid | [3] |

| Density | 0.962 g/mL at 25 °C | [4] |

| Refractive Index (n₂₀/D) | 1.547 | [4] |

| Flash Point | >110 °C (closed cup) | |

| Recommended Storage | 2–8 °C | [3][4] |

The lipophilic nature of the trimethylsilyl group and the aromatic ring, combined with the polar aldehyde functionality, dictates the compound's solubility and chromatographic behavior, generally making it amenable to purification via standard silica gel chromatography.

Solubility Profile: A Predictive and Practical Assessment

The solubility of TMEB is governed by the "like dissolves like" principle. Its predominantly non-polar character, owing to the aromatic ring and silyl group, ensures good solubility in a wide range of organic solvents. The polar aldehyde group contributes to its solubility in more polar organic media.

Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Cyclohexane | High | The hydrocarbon backbone and TMS group are highly compatible with non-polar environments. |

| Polar Aprotic | THF, Diethyl Ether, Ethyl Acetate, CH₂Cl₂ | High | The molecule's dipole moment allows for favorable interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The aldehyde can form hydrogen bonds, but the large non-polar region limits miscibility. |

| Aqueous | Water | Very Low | The compound is overwhelmingly hydrophobic and lacks sufficient hydrogen bonding capability to overcome the intermolecular forces of water. |

Protocol: Experimental Solubility Determination

To establish quantitative solubility for a specific application, the following gravimetric protocol is recommended. This self-validating procedure ensures accuracy through equilibrium and careful measurement.

Objective: To determine the solubility of TMEB in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

3-(Trimethylsilyl)ethynylbenzaldehyde

-

Solvent of interest (e.g., Acetonitrile)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, PTFE)

-

Pipettes and glassware

Methodology:

-

Preparation: Add an excess amount of TMEB to a pre-weighed vial (ensure solid/undissolved liquid is visible).

-

Solvation: Add a known volume (e.g., 2.0 mL) of the solvent to the vial.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to 25 °C. Agitate for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is advisable to confirm saturation.

-

Sample Extraction: After equilibration, allow the vial to stand undisturbed in the temperature bath for 2 hours for any undissolved material to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) through a syringe filter to remove all particulates.

-

Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed, clean vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not volatilize the TMEB.

-

Quantification: Once the solvent is fully removed, weigh the vial containing the TMEB residue.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken

Chemical Stability and Degradation Pathways

The utility of TMEB is critically dependent on understanding its stability profile. The two primary points of reactivity are the C-Si bond of the protected alkyne and the aldehyde group.

Stability Profile Overview

| Condition | Stability | Primary Degradation Pathway / Reaction | Reference(s) |

| Neutral (pH ~7) | Stable | N/A | [6] |

| Strongly Acidic (pH < 4) | Labile | Protiodesilylation (cleavage of C-Si bond) | [6][7] |

| Strongly Basic (pH > 10) | Labile | Protiodesilylation (cleavage of C-Si bond) | [6][7] |

| Fluoride Ions (e.g., TBAF) | Highly Labile | Fluoride-catalyzed desilylation | [1][8] |

| Thermal | Generally Stable | The TMS group enhances the thermal stability of the alkyne. | [1][9] |

| Photochemical (UV light) | Potentially Unstable | The benzaldehyde moiety may be susceptible to photo-oxidation to benzoic acid in the presence of air. | [10] |

| Common Oxidants | Aldehyde is reactive | Oxidation of the aldehyde to a carboxylic acid. | - |

| Common Reductants | Aldehyde is reactive | Reduction of the aldehyde to an alcohol. | - |

| Transition Metals (e.g., Pd/Cu) | Stable | Generally stable under conditions for cross-coupling reactions like Sonogashira. | [1][6] |

Causality of Instability

The trimethylsilyl group is a widely used protecting group precisely because it can be removed under mild conditions that often leave other functional groups intact.[1] Its lability in both acidic and basic environments is a key characteristic.[6][7]

-

Base-Catalyzed Desilylation: In the presence of a base (e.g., K₂CO₃ in methanol or hydroxide ions), a nucleophile attacks the silicon atom. The hypervalent silicon intermediate facilitates the cleavage of the C(sp)-Si bond, which is subsequently protonated by a protic solvent to yield the terminal alkyne.

-

Acid-Catalyzed Desilylation: Under acidic conditions, the π-bond of the alkyne is protonated, creating a vinyl cation intermediate. This intermediate is then attacked by a nucleophile, leading to the cleavage of the C-Si bond.

The benzaldehyde functional group contains a carbonyl chromophore that can absorb UV light. Upon excitation, benzaldehyde can be promoted to a triplet n,π* state, making it susceptible to radical reactions.[10] In the presence of atmospheric oxygen, this can lead to oxidation, forming the corresponding benzoic acid derivative. For applications requiring long-term light exposure, this potential degradation pathway must be considered.[11]

Visualizing Degradation Pathways

The primary modes of TMEB degradation can be visualized as distinct chemical transformations.

Caption: Primary degradation routes for TMEB.

Protocols for Handling and Synthetic Application

Proper handling and strategic application are paramount to leveraging the full potential of TMEB as a synthetic intermediate.

Storage and Safe Handling

-

Storage: Store the compound in a tightly sealed container at the recommended temperature of 2–8 °C to minimize potential degradation.

-

Handling: TMEB is a combustible liquid that can cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol: Selective TMS Deprotection

This protocol describes a standard and reliable method for removing the TMS group to unmask the terminal alkyne for subsequent reactions.

Objective: To perform a clean and high-yield protiodesilylation of TMEB.

Materials:

-

3-(Trimethylsilyl)ethynylbenzaldehyde

-

Methanol (MeOH), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask and magnetic stir bar

Methodology:

-

Reaction Setup: Dissolve 3-(trimethylsilyl)ethynylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature to a concentration of approximately 0.1 M.

-

Reagent Addition: Add anhydrous potassium carbonate (approx. 1.5 eq) to the stirring solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at room temperature. The product, 3-ethynylbenzaldehyde, will have a different Rf value than the starting material.

-

Workup: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Partition the residue between DCM and water. c. Separate the layers and extract the aqueous layer twice more with DCM. d. Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the resulting 3-ethynylbenzaldehyde by flash column chromatography on silica gel.

Typical Synthetic Workflow

TMEB is frequently used in multi-step syntheses. A common sequence involves a cross-coupling reaction at the alkyne, followed by a transformation of the aldehyde. The workflow below illustrates this concept.

Caption: A representative synthetic workflow using TMEB.

Conclusion

3-(Trimethylsilyl)ethynylbenzaldehyde is a powerful and versatile chemical building block. Its utility is maximized through a thorough understanding of its solubility and stability. While generally stable under neutral, thermal, and many catalytic conditions, its sensitivity to acidic, basic, and photochemical environments must be carefully managed. The lability of the trimethylsilyl group is not a liability but rather a strategic feature, enabling selective deprotection to reveal the terminal alkyne. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively incorporate this reagent into complex synthetic endeavors, paving the way for innovations in medicine and materials science.

References

-

Larson, G. F. (2018). Some Aspects of the Chemistry of Alkynylsilanes. THIEME, E-First. [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest Technical Publication. [Link]

-

ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? Q&A Forum. [Link]

-

Li, Y., et al. (2020). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 22(15), 5849–5853. [Link]

-

PubChem. Compound Summary for Trimethylsilylacetylene. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Photolysis products of benzaldehyde. Figure from publication. [Link]

-

ACS Publications. Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde. Journal of the American Chemical Society. [Link]

-

RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde. Analytical Methods, 11(10), 1363-1369. [Link]

-

ACS Petroleum Research Fund. (2010). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Annual Report. [Link]

-

Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 1788-1809. [Link]

-

ResearchGate. (2012). Reaction of 4-(trimethylsilyl)ethynylbenzaldehyde (8) with phenylhydrazine (9). Figure from publication. [Link]

-

PubChemLite. 3-(trimethylsilyl)ethynylbenzaldehyde (C12H14OSi). University of Luxembourg. [Link]

-

Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Wikipedia. Trimethylsilylacetylene. Wikimedia Foundation. [Link]

-

Gelest, Inc. Other Reactions of Silyl Alkynes. Gelest Technical Library. [Link]

-

Cenmed Enterprises. Product Page: 4-[(Trimethylsilyl)ethynyl]benzaldehyde. Cenmed Enterprises. [Link]

-

MDPI. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Molecules, 23(12), 3249. [Link]

Sources

- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(三甲基硅基)乙炔基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Trimethylsilyl)ethynylbenzaldehyde 95 77123-55-8 [sigmaaldrich.com]

- 5. PubChemLite - 3-(trimethylsilyl)ethynylbenzaldehyde (C12H14OSi) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3-(Trimethylsilyl)ethynylbenzaldehyde for Advanced Research and Drug Discovery

This guide provides an in-depth technical overview of 3-(trimethylsilyl)ethynylbenzaldehyde, a versatile bifunctional building block crucial for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, reliable commercial sources, synthesis protocols, and key applications, offering field-proven insights into its strategic use in complex organic synthesis.

Introduction: A Strategic Bifunctional Reagent

3-(Trimethylsilyl)ethynylbenzaldehyde (CAS No. 77123-55-8) is a valuable synthetic intermediate characterized by two key functional groups: a meta-substituted benzaldehyde and a trimethylsilyl (TMS)-protected terminal alkyne. This unique arrangement allows for sequential and orthogonal chemical modifications, making it a powerful tool in the construction of complex molecular architectures. The aldehyde group serves as a handle for a wide array of classical transformations, including reductive aminations, Wittig reactions, and aldol condensations. Simultaneously, the TMS-protected alkyne provides a stable yet readily accessible platform for carbon-carbon bond formation, most notably through Sonogashira coupling reactions following deprotection. The TMS group offers the significant advantage of preventing unwanted side reactions of the terminal alkyne, such as homocoupling, ensuring clean and predictable outcomes in cross-coupling chemistries.[1]

Commercial Availability and Procurement

For researchers requiring immediate access to 3-(trimethylsilyl)ethynylbenzaldehyde, several reputable chemical suppliers offer this reagent in various purities and quantities. Sourcing from established vendors ensures high-quality material, which is critical for reproducible experimental results.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich (MilliporeSigma) | 3-(Trimethylsilyl)ethynylbenzaldehyde | 77123-55-8 | 95% | 1 g |

| Fisher Scientific | Sigma-Aldrich 3-(Trimethylsilyl)ethynylbenzaldehyde | 77123-55-8 | 95% | 1 g |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Purification: A Reliable Protocol

The most common and efficient method for the synthesis of 3-(trimethylsilyl)ethynylbenzaldehyde is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl halide. In this case, 3-bromobenzaldehyde is reacted with ethynyltrimethylsilane.

Experimental Protocol: Sonogashira Coupling

Materials:

-

3-Bromobenzaldehyde

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladino(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and distilled triethylamine (Et₃N) to the flask.

-

To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-(trimethylsilyl)ethynylbenzaldehyde as a liquid.

Caption: Sonogashira coupling of 3-bromobenzaldehyde and ethynyltrimethylsilane.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-(trimethylsilyl)ethynylbenzaldehyde stems from the orthogonal reactivity of its two functional groups.

Reactions of the Aldehyde Group

The benzaldehyde moiety can undergo a variety of transformations, including:

-

Reductive Amination: Formation of secondary or tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.

-

Grignard and Organolithium Additions: Formation of secondary alcohols.

-

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: Formation of the corresponding benzyl alcohol using reducing agents like sodium borohydride.

Reactions of the Trimethylsilyl-Protected Alkyne

The TMS-protected alkyne is stable to many reaction conditions used to modify the aldehyde group. The TMS group can be selectively removed to reveal the terminal alkyne, which can then participate in further reactions.

Deprotection of the Trimethylsilyl Group:

A common method for the deprotection of TMS-alkynes is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol.[1][3]

Experimental Protocol: Desilylation

Materials:

-

3-(Trimethylsilyl)ethynylbenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-(trimethylsilyl)ethynylbenzaldehyde (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-ethynylbenzaldehyde.

Sources

safety and handling of 3-(Trimethylsilyl)ethynylbenzaldehyde

An In-depth Technical Guide to the Safety and Handling of 3-(Trimethylsilyl)ethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethylsilyl)ethynylbenzaldehyde is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility lies in the orthogonal reactivity of the aldehyde and the protected alkyne moieties, making it a valuable building block for the construction of complex molecular architectures. The trimethylsilyl (TMS) group serves as a sterically bulky and chemically stable protecting group for the terminal alkyne, allowing for selective reactions at the aldehyde functionality. Subsequently, the TMS group can be readily cleaved to liberate the terminal alkyne for further transformations, such as click chemistry or Sonogashira couplings.[1][2] This guide provides a comprehensive overview of the safety, handling, and key synthetic manipulations of 3-(trimethylsilyl)ethynylbenzaldehyde, underpinned by field-proven insights and authoritative references to ensure scientific integrity and promote safe laboratory practices.

Compound Profile and Physicochemical Properties

3-(Trimethylsilyl)ethynylbenzaldehyde is a combustible liquid that requires careful handling and storage.[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄OSi | [3][4] |

| Molecular Weight | 202.32 g/mol | [3][4] |

| Appearance | Liquid | [3][4] |

| Density | 0.962 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.547 | [3][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3][4] |

| CAS Number | 77123-55-8 | [3][4] |

Safety and Handling

As an organosilicon compound, 3-(trimethylsilyl)ethynylbenzaldehyde necessitates adherence to stringent safety protocols to mitigate potential hazards.[5] The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory system irritation.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classifications: [3]

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

Signal Word: Warning[3]

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended PPE:

-

Eye Protection: Chemical safety goggles with side-shields are mandatory.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[6]

-

Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] The recommended storage temperature is 2-8°C.[3][4] Keep away from heat, sparks, and open flames.[5]

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations.[5] Do not pour down the drain.[5]

First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7]

-

If ingested: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[7]

Core Synthetic Methodologies

The synthetic utility of 3-(trimethylsilyl)ethynylbenzaldehyde is primarily centered around the Sonogashira coupling for its synthesis and subsequent deprotection of the TMS group to reveal the terminal alkyne.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is the most common method for the synthesis of 3-(trimethylsilyl)ethynylbenzaldehyde.

Reaction Scheme:

Caption: Synthesis of 3-(Trimethylsilyl)ethynylbenzaldehyde.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N, 2.0 eq) as the solvent and base. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(trimethylsilyl)ethynylbenzaldehyde.

Causality Behind Experimental Choices:

-

Palladium Catalyst (Pd(PPh₃)₂Cl₂): The palladium catalyst is the heart of the Sonogashira reaction, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond.[9]

-

Copper(I) Iodide (CuI): The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[9]

-

Triethylamine (Et₃N): The amine base serves two critical roles: it deprotonates the terminal alkyne to form the reactive acetylide anion, and it scavenges the hydrogen halide byproduct generated during the reaction.[9]

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) active catalyst and to avoid the Glaser coupling side reaction of the terminal alkyne.[10]

Deprotection of the Trimethylsilyl Group

The TMS group can be easily removed under mild conditions to yield the free terminal alkyne, which can then be used in a variety of subsequent reactions.[11]

Reaction Scheme:

Caption: Deprotection of the trimethylsilyl group.

Detailed Step-by-Step Protocol (using Potassium Carbonate):

-

Reaction Setup: To a solution of 3-(trimethylsilyl)ethynylbenzaldehyde (1.0 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃, 0.2 eq).[12]

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.[12]

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethynylbenzaldehyde. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Potassium Carbonate/Methanol: This is a mild and cost-effective method for TMS deprotection.[12] The methoxide ion, generated in situ from methanol and potassium carbonate, is the active nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond.[13]

-

Tetrabutylammonium Fluoride (TBAF): TBAF is another common reagent for TMS deprotection.[2] The fluoride ion has a high affinity for silicon and readily cleaves the Si-C bond. This method is often faster and more efficient than the carbonate method but is also more expensive.

Applications in Drug Discovery and Development

The alkyne functional group is a key pharmacophore in a number of marketed drugs and plays a significant role in medicinal chemistry.[][15] The ability to introduce an alkyne group into a molecule via building blocks like 3-(trimethylsilyl)ethynylbenzaldehyde is therefore highly valuable.

-

Lead Optimization: The rigid, linear geometry of the alkyne can be used to probe binding pockets of proteins and to orient other functional groups in a specific manner.[16]

-

Click Chemistry: The deprotected terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction used for the rapid synthesis of compound libraries and for bioconjugation.[16]

-

Metabolic Stability: The introduction of an alkyne can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[17]

Conclusion

3-(Trimethylsilyl)ethynylbenzaldehyde is a valuable and versatile building block in modern organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and, most importantly, its safe handling is paramount for its effective and responsible use in the laboratory. By following the guidelines and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important molecule.

References

- (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts.

- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier.

- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles | The Journal of Organic Chemistry - ACS Publications.

- Alkynes - Building Block / BOC Sciences.

- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH.

- 3-(Trimethylsilyl)ethynylbenzaldehyde 95 77123-55-8 - Sigma-Aldrich.

- Safety Data Sheet - ChemScene.

- Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs.

- SAFETY DATA SHEET - Fisher Scientific.

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem.

- 2 - SAFETY DATA SHEET.

- 3-(Trimethylsilyl)ethynylbenzaldehyde 95 77123-55-8 - Sigma-Aldrich.

- Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages.

- Trimethylsilylacetylene - Wikipedia.

- Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed.

- Sonogashira coupling - Wikipedia.

- Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene - SciELO.